molecular formula C16H19N5O4S2 B11250365 N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-4-(morpholinosulfonyl)benzamide

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B11250365
M. Wt: 409.5 g/mol
InChI Key: XSKLYTVRVPJQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(MORPHOLINE-4-SULFONYL)-N-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}BENZAMIDE is a complex heterocyclic compound that combines several functional groups, including morpholine, sulfonyl, triazole, and thiazine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(MORPHOLINE-4-SULFONYL)-N-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}BENZAMIDE typically involves multi-step reactionsThe reaction conditions often include the use of catalysts such as BF3 and p-toluenesulfonic acid (PTSA) to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(MORPHOLINE-4-SULFONYL)-N-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

4-(MORPHOLINE-4-SULFONYL)-N-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(MORPHOLINE-4-SULFONYL)-N-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects. Its ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(MORPHOLINE-4-SULFONYL)-N-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}BENZAMIDE is unique due to its combination of multiple functional groups, which contribute to its diverse pharmacological profile. The presence of the morpholine-sulfonyl group enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

Molecular Formula

C16H19N5O4S2

Molecular Weight

409.5 g/mol

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-4-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C16H19N5O4S2/c22-14(17-15-18-19-16-21(15)6-1-11-26-16)12-2-4-13(5-3-12)27(23,24)20-7-9-25-10-8-20/h2-5H,1,6-11H2,(H,17,18,22)

InChI Key

XSKLYTVRVPJQNB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2SC1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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